molecular formula C14H22BrN3O2 B564868 Bromopride-d3 CAS No. 1189498-49-4

Bromopride-d3

Cat. No.: B564868
CAS No.: 1189498-49-4
M. Wt: 347.271
InChI Key: GIYAQDDTCWHPPL-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Bromopride-d3 primarily targets dopamine D2 receptors . These receptors play a crucial role in the regulation of various physiological functions, including motor control, cognition, and gastrointestinal motility .

Mode of Action

As a dopamine antagonist, this compound works by blocking the action of dopamine, a neurotransmitter that transmits signals in the brain to produce smooth muscle relaxation . By inhibiting dopamine D2 receptors, this compound enhances the release of acetylcholine, a neurotransmitter responsible for muscle contraction. This results in increased gastrointestinal motility and accelerated gastric emptying .

Biochemical Pathways

It is known that the drug’s prokinetic properties are similar to those of metoclopramide, a drug used to treat nausea and vomiting . This suggests that this compound may affect similar biochemical pathways as metoclopramide.

Pharmacokinetics

this compound exhibits good bioavailability, with 50 to 75% of the drug being absorbed after oral administration . It is metabolized in the liver and has an elimination half-life of 4 to 5 hours . The drug is primarily excreted in the urine, with 10 to 14% of the drug being eliminated unchanged .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of gastrointestinal motility. By blocking dopamine D2 receptors, this compound increases the release of acetylcholine, leading to increased muscle contractions in the gastrointestinal tract . This results in accelerated gastric emptying and reduced transit time in the small intestine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromopride-d3 involves the incorporation of deuterium atoms into the Bromopride molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and catalysts is optimized to achieve efficient deuteration .

Chemical Reactions Analysis

Types of Reactions: Bromopride-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bromopride-d3 is extensively used in scientific research for various applications:

Comparison with Similar Compounds

Uniqueness of Bromopride-d3:

Properties

IUPAC Name

4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYAQDDTCWHPPL-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675732
Record name 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189498-49-4
Record name 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.